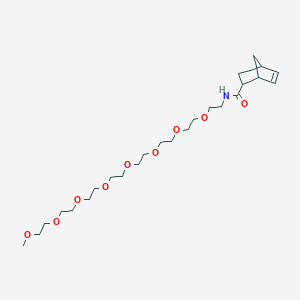

m-PEG8-Norbornene

Description

BenchChem offers high-quality m-PEG8-Norbornene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-PEG8-Norbornene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45NO9/c1-28-6-7-30-10-11-32-14-15-34-18-19-35-17-16-33-13-12-31-9-8-29-5-4-26-25(27)24-21-22-2-3-23(24)20-22/h2-3,22-24H,4-21H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZBPHJTOJVJTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C1CC2CC1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

m-PEG8-Norbornene: Chemical Structure, Bioorthogonal Reactivity, and Applications in Advanced Bioconjugation and Hydrogel Engineering

Executive Summary

m-PEG8-Norbornene is a highly versatile, heterobifunctional polyethylene glycol (PEG) linker engineered for advanced bioorthogonal chemistry. Featuring a chemically inert methoxy (-OCH3) terminus and a highly strained norbornene reactive group separated by an 8-unit PEG spacer, this molecule (Molecular Weight: 503.63 g/mol ) has become a cornerstone reagent in modern drug development and tissue engineering. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and field-proven experimental protocols.

Chemical Structure and Physicochemical Properties

The architecture of m-PEG8-Norbornene is specifically designed to overcome the limitations of traditional bioconjugation linkers (such as steric hindrance and poor aqueous solubility). The molecule consists of three functional domains:

-

Methoxy Terminus (-OCH3): An inert capping group that prevents unwanted side reactions or polymerization at the distal end of the linker, ensuring precise, site-specific conjugation.

-

PEG8 Spacer: An 8-unit polyethylene glycol chain that imparts exceptional hydrophilicity and biocompatibility. The specific length of 8 units (approximately 2.8–3.0 nm) provides a flexible tether that minimizes steric hindrance between conjugated biomolecules.

-

Norbornene Group: A bicyclic, highly strained alkene. The internal ring strain (approx. 27.2 kcal/mol) makes the double bond exceptionally reactive toward specific cycloadditions and radical additions, eliminating the need for cytotoxic heavy metal catalysts[1][2].

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description |

| Chemical Name | m-PEG8-Norbornene |

| Molecular Weight | 503.63 g/mol |

| Spacer Length | 8 PEG units (approx. 2.8 nm) |

| Purity | |

| Solubility | Highly soluble in Water, PBS, DMSO, DMF, and DCM |

| Primary Reactivities | Thiol-ene photo-click, Tetrazine iEDDA ligation |

| Storage Conditions | -20°C, desiccated, protect from light |

Mechanistic Pathways of Norbornene Reactivity

The value of m-PEG8-Norbornene lies in its dual reactivity profile. As a Senior Application Scientist, understanding the thermodynamics and kinetics of these pathways is critical for designing robust experimental workflows.

Inverse Electron Demand Diels-Alder (iEDDA) Ligation

The reaction between norbornene and tetrazines is a premier bioorthogonal click reaction. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), iEDDA requires no cytotoxic metal catalysts. The reaction proceeds via a [4+2] cycloaddition to form a highly strained bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder elimination of nitrogen gas (N2) to form a stable dihydropyridazine linkage[2][3]. The irreversible expulsion of N2 drives the reaction forward with exceptionally fast kinetics, making it ideal for live-cell labeling.

Caption: iEDDA reaction pathway between m-PEG8-Norbornene and a tetrazine derivative.

Radical-Mediated Thiol-Ene Photo-Click Chemistry

In hydrogel engineering, norbornene is vastly superior to traditional acrylates or methacrylates. Methacrylates undergo chain-growth homopolymerization, creating dense, heterogeneous kinetic chains that restrict cell spreading[4]. Conversely, norbornene undergoes a radical-mediated step-growth polymerization with thiols. A photoinitiator generates a thiyl radical that attacks the norbornene double bond. The resulting carbon-centered radical abstracts a hydrogen from another thiol, regenerating the thiyl radical and forming a stable thioether bond[1].

Caption: Radical-mediated step-growth thiol-ene photo-click mechanism.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each experimental choice.

Protocol 3.1: Synthesis of Step-Growth PEG-Norbornene Hydrogels

Objective: Fabricate a cytocompatible hydrogel using m-PEG8-Norbornene and a multi-arm PEG-thiol crosslinker. Causality & Rationale: Using LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) as a photoinitiator allows for gelation using 365 nm or 405 nm light. This avoids the DNA-damaging effects of short-wave UV light (e.g., 254 nm) and ensures high cell viability. The step-growth mechanism prevents oxygen inhibition, allowing rapid gelation in ambient conditions[1].

Step-by-Step Workflow:

-

Precursor Preparation: Dissolve m-PEG8-Norbornene and a multi-arm PEG-thiol (e.g., 4-arm PEG-SH) in 1x PBS at a 1:1 stoichiometric ratio of norbornene to thiol groups.

-

Initiator Addition: Add LAP photoinitiator to a final concentration of 0.05% (w/v).

-

Cell Encapsulation (Optional): Resuspend the target cell pellet (e.g., mesenchymal stem cells) in the precursor solution at

cells/mL. -

Photopolymerization: Transfer the solution to a mold (e.g., a cut syringe or PDMS well). Irradiate with a 365 nm LED lamp at 10 mW/cm² for 2–3 minutes.

-

Self-Validation System: The step-growth mechanism ensures a sharp, distinct gel point. Successful network formation is physically validated by the immediate transition from a viscous liquid to a free-standing elastic hydrogel. For quantitative validation, in situ magic angle spinning (MAS) 1H NMR can be used to monitor the disappearance of the norbornene alkene proton signals at ~6.1 ppm[3].

Protocol 3.2: Bioorthogonal Surface Functionalization via iEDDA

Objective: Conjugate a tetrazine-modified fluorophore to an m-PEG8-Norbornene functionalized nanoparticle. Causality & Rationale: The iEDDA reaction is chosen over CuAAC because copper catalysts generate reactive oxygen species (ROS) that can degrade sensitive protein payloads. iEDDA is entirely metal-free and proceeds at ultra-fast kinetics even at micromolar concentrations[2].

Step-by-Step Workflow:

-

Surface Priming: Ensure the nanoparticle surface is fully functionalized with m-PEG8-Norbornene and suspended in a physiological buffer (pH 7.4).

-

Tetrazine Addition: Add a 1.2x molar excess of the tetrazine-fluorophore (e.g., Tetrazine-Cy5) to the nanoparticle suspension.

-

Incubation: Incubate at room temperature for 30 minutes under gentle agitation.

-

Self-Validation System: Tetrazines possess a distinct absorption peak around 510–540 nm, giving them a bright pink/red color. The iEDDA cycloaddition disrupts this chromophore. Therefore, the reaction is visually self-validating: the complete fading of the pink color confirms the consumption of the tetrazine and successful conjugation[3].

-

Purification: Remove trace unreacted tetrazine via size exclusion chromatography (SEC) or spin filtration.

Applications in Drug Development and Tissue Engineering

Tissue Engineering & 3D Cell Culture: The hydrolytic stability of the thioether bond formed during thiol-ene click chemistry allows for the creation of robust, long-term 3D cell culture scaffolds[1]. By incorporating matrix metalloproteinase (MMP)-cleavable peptide crosslinkers flanked by cysteine residues, researchers can design dynamic hydrogels that degrade in response to cellular remodeling, mimicking the native extracellular matrix[5][6].

Targeted Drug Delivery & ADCs: m-PEG8-Norbornene serves as a critical linker in the development of nanomedicines and Antibody-Drug Conjugates (ADCs). The PEG8 spacer enhances the aqueous solubility of hydrophobic payloads and prevents aggregation. Meanwhile, the norbornene handle allows for precise, site-specific conjugation to tetrazine-modified antibodies, ensuring a homogeneous drug-to-antibody ratio (DAR) without disrupting the antibody's binding affinity[2][6].

References

-

Title: m-PEG8-Norbornene Product Specifications and Chemical Properties Source: AxisPharm URL: [Link]

-

Title: Thiol-norbornene photo-click hydrogels for tissue engineering applications Source: Journal of Applied Polymer Science (via PMC / NIH) URL: [Link]

-

Title: Rate-based approach for controlling the mechanical properties of 'thiol–ene' hydrogels formed with visible light Source: Polymer Chemistry (RSC Publishing) URL: [Link]

-

Title: Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Thiol–ene click hydrogels for therapeutic delivery Source: Advanced Drug Delivery Reviews (via PMC / NIH) URL: [Link]

-

Title: Additive-Free Clicking for Polymer Functionalization and Coupling by Tetrazine Norbornene Chemistry Source: Macromolecules (ACS Publications) URL: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pcr.ugent.be [pcr.ugent.be]

- 4. biorxiv.org [biorxiv.org]

- 5. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Paradigm Shift to Precision: Advantages of Discrete m-PEG8 Over Polydisperse PEG Reagents in Bioconjugation

Introduction: The Evolution of PEGylation

For decades, PEGylation has been the gold standard for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of therapeutics. By grafting polyethylene glycol (PEG) chains onto proteins, peptides, or small molecules, scientists can increase hydrodynamic volume, shield against proteolytic degradation, and reduce renal clearance. However, as drug development advances toward precision medicine, the structural heterogeneity of traditional polydisperse PEGs has become a critical bottleneck. As a Senior Application Scientist, I advocate for the transition to discrete PEGs (dPEGs), specifically methoxy-PEG8 (m-PEG8), to overcome these limitations and ensure absolute structural definition.

The Mechanistic Flaws of Polydisperse PEGs

Traditional PEGs are synthesized via ring-opening polymerization, yielding a mixture of polymer chains of varying lengths. This results in a Poisson distribution characterized by a Polydispersity Index (PDI) greater than 1.0.

-

Analytical Obfuscation : The heterogeneous nature of polydisperse PEGs complicates downstream characterization. In Liquid Chromatography-Mass Spectrometry (LC-MS) and Size-Exclusion Chromatography (SEC), these mixtures produce broad, overlapping peaks that mask impurities and make accurate mass determination nearly impossible.

-

Immunogenicity and the ABC Phenomenon : Polydisperse PEGs have been increasingly implicated in the1[1]. The immune system generates anti-PEG antibodies against the varying chain lengths, leading to rapid clearance of subsequent doses and severe hypersensitivity reactions.

The Discrete m-PEG8 Advantage

Discrete PEGs, such as m-PEG8, are synthesized via stepwise organic synthesis rather than polymerization. This yields a single, pure compound with an exact molecular weight (e.g.,2)[2].

-

Absolute Batch-to-Batch Consistency : Because m-PEG8 is a single molecule, it eliminates the batch variability inherent to polymerized PEGs, 3[3] for regulatory approval.

-

Precise DAR in Antibody-Drug Conjugates (ADCs) : In ADC design, maintaining a precise Drug-to-Antibody Ratio (DAR) is paramount for balancing efficacy and toxicity. 4[4] for achieving this. For instance, the FDA-approved ADC Zynlonta utilizes a5[5] to connect the payload to the antibody, providing optimal aqueous solubility and spacing without introducing structural heterogeneity.

Quantitative Data Presentation

| Parameter | Traditional Polydisperse PEG | Discrete m-PEG8 |

| Synthesis Method | Ring-opening polymerization | Stepwise organic synthesis |

| Polydispersity Index (PDI) | > 1.0 (Poisson distribution) | 1.0 (Exact molecular weight) |

| Analytical Resolution | Broad, unresolved peaks (LC-MS/SEC) | Sharp, single high-resolution peak |

| Batch Reproducibility | Variable (requires tight specifications) | Absolute (single chemical entity) |

| DAR Control in ADCs | Yields heterogeneous conjugate mixtures | Enables precise, controllable DAR |

| Immunogenicity Risk | High (Prone to ABC phenomenon) | Low (Uniform hydration shell) |

Workflow & Logical Relationships

Comparison of workflows and analytical resolution between polydisperse PEG and discrete m-PEG8.

Experimental Protocol: Site-Selective N-Terminal PEGylation using m-PEG8-Aldehyde

To demonstrate the practical application of discrete PEGs, I have outlined a self-validating protocol for the site-selective PEGylation of a therapeutic protein using2[2].

Causality & Mechanistic Rationale: The goal is to attach exactly one m-PEG8 chain to the N-terminus of the protein. We achieve this by exploiting the pKa difference between the N-terminal α-amine (pKa ~7.8) and the ε-amines of lysine residues (pKa ~10.5). By buffering the reaction at pH 5.0–7.0, the N-terminal amine remains partially unprotonated and nucleophilic, while lysine side chains are fully protonated and unreactive. The aldehyde reacts with the N-terminus to form a reversible Schiff base (imine). We then use sodium cyanoborohydride (NaBH3CN) because it is a mild reducing agent that specifically reduces the imine to a stable secondary amine without reducing the unreacted aldehyde reagent.

Step-by-Step Methodology:

-

Preparation : Dissolve the target protein to a concentration of 2–5 mg/mL in a conjugation buffer consisting of 100 mM Sodium Phosphate, pH 6.0. Crucial: Ensure the buffer is free of primary amines (e.g., Tris or glycine) which would compete for the aldehyde.

-

Reagent Addition : Prepare a fresh stock of m-PEG8-aldehyde in anhydrous DMSO. Add the reagent to the protein solution at a 5:1 molar excess to favor mono-PEGylation.

-

Reduction : Immediately add NaBH3CN to a final concentration of 20 mM. Conduct the reaction at 4°C overnight (12–16 hours) under gentle agitation.

-

In-Process Validation : Take a 10 µL aliquot at t=0 and t=12 hours. Analyze via SEC-HPLC (monitoring at 280 nm). Successful conjugation is validated by a clean peak shift to a lower retention time (indicating increased hydrodynamic volume), with no broad smearing—a direct analytical benefit of using the discrete m-PEG8.

-

Purification : Remove excess m-PEG8-aldehyde and NaBH3CN using a size-exclusion desalting column or tangential flow filtration (TFF) equilibrated with PBS (pH 7.4).

Chemical pathway of site-selective N-terminal PEGylation using m-PEG8-aldehyde and NaBH3CN.

Conclusion

The shift from polydisperse PEG mixtures to discrete m-PEG8 reagents represents a critical maturation in bioconjugation chemistry. By eliminating the Poisson distribution, scientists can achieve unprecedented analytical clarity, absolute batch-to-batch reproducibility, and precise DAR control in next-generation therapeutics.

References

- Title: Discrete Polyethylene glycol Derivatives as a Potent Impetus for Next-Generation Biomedicines Source: ResearchGate URL

- Title: Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs)

- Title: Custom PEG Linker Synthesis Services Source: CD Biosynsis URL

- Title: PEG Linker, Discrete PEG Source: BroadPharm URL

- Title: how to confirm successful conjugation of m-PEG8-aldehyde Source: BenchChem URL

Sources

Norbornene Functional Group Reactivity in Click Chemistry: A Technical Guide for Advanced Bioconjugation and Biomaterials

Executive Summary

As a Senior Application Scientist navigating the complex landscape of bioconjugation and biomaterials, I frequently encounter a critical design dilemma: balancing reaction kinetics with long-term reagent stability. While ultra-fast click chemistries often dominate the headlines, the norbornene functional group has quietly established itself as the "Goldilocks" moiety for both Inverse Electron-Demand Diels-Alder (iEDDA) and Thiol-Ene photo-click reactions[1]. This whitepaper dissects the mechanistic causality, kinetic profiling, and self-validating experimental workflows that make norbornene an indispensable tool for drug development professionals and materials scientists.

Mechanistic Foundations of Norbornene Reactivity

Norbornene is a bridged bicyclic hydrocarbon. Its reactivity is fundamentally driven by ring strain (approximately 27.2 kcal/mol), which elevates the energy of its Highest Occupied Molecular Orbital (HOMO)[2].

Inverse Electron-Demand Diels-Alder (iEDDA)

In standard Diels-Alder reactions, an electron-rich diene reacts with an electron-poor dienophile. iEDDA reverses this paradigm. The electron-rich norbornene (dienophile) reacts with an electron-deficient 1,2,4,5-tetrazine (diene)[3]. The elevated HOMO of norbornene narrows the HOMO-LUMO energy gap with the tetrazine, facilitating a rapid[4+2] cycloaddition[4]. This forms a highly strained bicyclic intermediate that irreversibly extrudes nitrogen gas (

Thiol-Norbornene Photo-Click Chemistry

Unlike acrylate-based chain-growth polymerizations, the thiol-norbornene reaction proceeds via a radical-mediated step-growth mechanism[5]. The lack of norbornene homopolymerization ensures that one thiol reacts with exactly one norbornene. This orthogonal reactivity results in highly homogeneous, oxygen-tolerant hydrogel networks that are vastly superior for 3D cell encapsulation[6].

Kinetic Profiling & Isomeric Causality

Not all norbornenes are created equal. The stereochemistry of the norbornene ring dictates its reaction kinetics due to steric hindrance during the transition state. The exo-isomer consistently outperforms the endo-isomer in iEDDA reactions because the exo face is less sterically shielded[7].

Causality in Reagent Selection: Why choose norbornene over Trans-cyclooctene (TCO)? While TCO boasts rate constants up to

Table 1: Comparative Second-Order Rate Constants ( ) of iEDDA Dienophiles

| Dienophile | Relative Reactivity | Primary Application | |

| Trans-cyclooctene (TCO) | Ultra-fast | In vivo pre-targeted imaging | |

| Bicyclononyne (BCN) | Fast | Dual-labeling, SPAAC/iEDDA | |

| Exo-Norbornene | Moderate | Stable bioconjugation | |

| Endo-Norbornene | Slow-Moderate | Hydrogel crosslinking | |

| Terminal Alkenes | Very Slow | Baseline comparison |

(Data synthesized from standardized kinetic studies in methanolic/aqueous conditions[8],[2],[9])

iEDDA Bioconjugation Workflow

Caption: Logical workflow and mechanism of the iEDDA reaction between norbornene and tetrazine.

Protocol 1: Self-Validating iEDDA Bioconjugation of Norbornene-Antibodies

This protocol details the conjugation of an exo-norbornene functionalized monoclonal antibody with a tetrazine-fluorophore.

Step 1: Buffer Exchange & Preparation

-

Action: Buffer exchange the norbornene-antibody into 1X PBS (pH 7.2) at a concentration of 2-5 mg/mL.

-

Causality: Tetrazines are susceptible to nucleophilic degradation by primary amines at elevated pH. Exchanging to a slightly acidic or neutral PBS preserves the diene's reactivity[4].

Step 2: iEDDA Conjugation

-

Action: Add a 10-fold molar excess of the tetrazine-fluorophore to the antibody solution. Incubate at room temperature for 2 hours in the dark.

-

Causality: Norbornene's moderate

requires a mass-action push (excess reagent) to achieve complete conjugation within a practical timeframe[8].

Step 3: Analytical Validation (The Self-Validating System)

-

Action: Monitor the reaction via UV-Vis spectroscopy. Purify via Size Exclusion Chromatography (SEC).

-

Self-Validation Logic: The tetrazine moiety is inherently chromogenic (absorbing strongly at ~520 nm, appearing pink). Upon successful cycloaddition, the resulting dihydropyridazine is colorless. Monitoring the depletion of the 520 nm peak provides a real-time, internal kinetic readout without requiring external assays[3]. Post-SEC, the A280/Amax ratio definitively confirms the degree of labeling.

Thiol-Norbornene Step-Growth Photopolymerization

Caption: Step-growth radical mechanism of thiol-norbornene photo-click hydrogel formation.

Protocol 2: Self-Validating Thiol-Norbornene Hydrogel Synthesis

This protocol outlines the synthesis of a cytocompatible PEG-norbornene hydrogel crosslinked with a dithiol peptide.

Step 1: Precursor Formulation

-

Action: Dissolve multi-arm PEG-norbornene and dithiol crosslinker in PBS to achieve a strict 1:1 molar ratio of thiol to norbornene functional groups.

-

Causality: Thiol-norbornene polymerizes via a step-growth mechanism. Unlike chain-growth systems where a single radical propagates through hundreds of monomers, step-growth requires exactly one thiol for every norbornene to maximize network connectivity and prevent unreacted dangling ends[5].

Step 2: Photoinitiation

-

Action: Add Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) at 0.05% (w/v). Irradiate with 405 nm light at 10 mW/cm² for 2-3 minutes.

-

Causality: LAP absorbs strongly at 365–405 nm. This allows the use of visible/near-UV light, which penetrates deeper into tissue constructs and avoids the DNA damage associated with short-wave UV, ensuring high cell viability[10].

Step 3: Rheological Validation (The Self-Validating System)

-

Action: Perform in situ time-sweep rheology during irradiation, followed by a post-cure equilibrium swelling ratio test.

-

Self-Validation Logic: The precise crossover point of the storage modulus (G') and loss modulus (G'') empirically defines the gelation point. If the post-cure hydrogel exhibits an abnormally high swelling ratio, it mathematically proves a stoichiometric imbalance or off-target norbornene homopolymerization, instantly validating or invalidating the network's structural fidelity[11].

References

- Source: nih.

- Source: d-nb.

- Source: nih.

- Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA)

- Source: acs.

- Source: nih.

- Source: rsc.

- Inverse electron demand Diels–Alder (iEDDA)

- Source: mdpi.

- Source: biorxiv.

- Structural and Transport Properties of Norbornene-Functionalized Poly(vinyl alcohol)

Sources

- 1. scispace.com [scispace.com]

- 2. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 5. Thiol-norbornene photo-click hydrogels for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. d-nb.info [d-nb.info]

- 8. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

The Tetrazine-Norbornene Ligation: Mechanistic Foundations and Bioconjugation Workflows

Executive Summary

The tetrazine-norbornene (Tz-Nb) cycloaddition has emerged as a cornerstone of bioorthogonal chemistry, offering a rare combination of rapid kinetics, exceptional selectivity, and catalyst-free execution. For researchers and drug development professionals, mastering this inverse electron-demand Diels-Alder (IEDDA) reaction is critical for designing next-generation Antibody-Drug Conjugates (ADCs), radiopharmaceuticals, and live-cell imaging probes. This guide deconstructs the mechanistic logic, kinetic tuning, and self-validating experimental workflows required to successfully deploy Tz-Nb ligation in complex biological systems.

Mechanistic Foundations of the IEDDA Ligation

The Tz-Nb reaction operates via an Inverse Electron-Demand Diels-Alder (IEDDA) mechanism[1]. In a classical Diels-Alder reaction, an electron-rich diene reacts with an electron-deficient dienophile. The IEDDA mechanism reverses this paradigm: it pairs an electron-deficient diene (1,2,4,5-tetrazine) with an electron-rich or highly strained dienophile (norbornene)[2].

The Causality of Reactivity: The reaction is thermodynamically driven by two primary factors:

-

Orbital Energetics: The electron-withdrawing nitrogen atoms of the tetrazine core significantly lower its Lowest Unoccupied Molecular Orbital (LUMO). This creates a narrow energy gap with the Highest Occupied Molecular Orbital (HOMO) of the strained norbornene, facilitating a rapid[4+2] cycloaddition at physiological temperatures.

-

Irreversible Nitrogen Extrusion: The initial cycloaddition yields a highly strained bicyclic intermediate. To relieve this strain, the intermediate undergoes an ultra-fast retro-Diels-Alder reaction, extruding nitrogen gas (

) to form a highly stable dihydropyridazine (or pyridazine) conjugate[1]. The entropic gain and gaseous escape of

Logical flow of the tetrazine-norbornene IEDDA reaction mechanism.

Tuning Reactivity and Stability: The Kinetic Balancing Act

A critical challenge in drug development is balancing the reaction rate with the in vivo stability of the reagents. The Tz-Nb system is highly modular, allowing scientists to tune these parameters through structural modifications[3].

Tetrazine Substituent Effects:

-

Electron-Withdrawing Groups (EWGs): Substituents like pyridyl or pyrimidyl groups further lower the LUMO of the tetrazine, accelerating the reaction rate. However, this increased electrophilicity makes the tetrazine more susceptible to degradation by water or biological nucleophiles (e.g., thiols)[3].

-

Electron-Donating/Bulky Groups (EDGs): Alkyl or phenyl substituents increase steric hindrance and raise the LUMO, slowing down the IEDDA reaction but vastly improving serum stability, which is crucial for multi-day in vivo pre-targeting protocols[3].

Norbornene Stereochemistry: The stereochemistry of the norbornene ring directly impacts the activation energy of the transition state. The exo-isomer of norbornene reacts approximately twice as fast as the endo-isomer due to reduced steric clash with the incoming tetrazine[4],[5].

Table 1: Kinetic and Stability Profiles of IEDDA Pairs

| Dienophile | Tetrazine Substituent | Microenvironment | Second-Order Rate Constant ( | Biological Stability / Half-life |

| exo-Norbornene | H / Methyl | Free Solution | ~3.62 | Moderate (Prone to slow hydrolysis) |

| endo-Norbornene | H / Methyl | Free Solution | ~1.56 | Moderate |

| exo-Norbornene | Phenyl / Pyrimidyl | Free Solution | < 1.0 | Excellent (>10h in serum) |

| Trans-cyclooctene (TCO)* | Various | Free Solution | Poor (Prone to cis-isomerization) |

(Note: TCO is included as a benchmark. While TCO offers superior kinetics, norbornene is often preferred in biomaterials and prolonged in vivo studies due to its superior chemical stability and ease of synthesis[5].)

Experimental Workflows & Methodologies

To guarantee reproducibility, bioconjugation protocols must be treated as self-validating systems. The following methodology details the two-step modular construction of a functionalized monoclonal antibody (mAb)[6],[7].

Step-by-Step Protocol: Modular Antibody Bioconjugation

Phase 1: Norbornene Functionalization (The "Masking" Step)

-

Preparation: Dissolve the monoclonal antibody (e.g., Trastuzumab) in 10 mM

or PBS buffer adjusted to pH 8.0–8.4. Causality: A slightly basic pH ensures that surface lysine residues are deprotonated and nucleophilic. -

Modification: Add a 10- to 20-fold molar excess of Norbornene-NHS Ester (dissolved in anhydrous DMSO) to the antibody solution[6]. Causality: The molar excess is calibrated to achieve a Degree of Labeling (DOL) of 2-4 norbornenes per antibody, preventing over-modification which can trigger protein aggregation or loss of antigen-binding affinity.

-

Incubation: Incubate for 1–2 hours at room temperature with gentle agitation.

-

Validation & Purification: Immediately remove unreacted Norbornene-NHS via Size Exclusion Chromatography (SEC) or a desalting column (e.g., Sephadex G-25), exchanging the buffer back to PBS (pH 7.2–7.4)[6]. Critical Checkpoint: Failure to remove free norbornene will result in competitive inhibition during the subsequent click reaction.

Phase 2: IEDDA Ligation (The "Click" Step)

-

Ligation: To the purified Nb-modified antibody, add a 5- to 10-fold molar excess (relative to the calculated norbornene loading) of the Tetrazine-payload (e.g., Tz-Fluorophore, Tz-DOTA, or Tz-Drug)[7].

-

Incubation: Incubate at room temperature for 2 to 5 hours. Causality: Because the reaction is catalyst-free and operates efficiently at physiological pH, the structural integrity of the antibody is perfectly preserved.

-

Final Purification: Purify the final conjugate via centrifugal filtration (e.g., 10 kDa MWCO) or SEC to remove the unbound tetrazine payload[8].

Step-by-step experimental workflow for antibody bioconjugation via Tz-Nb ligation.

Applications in Drug Development

Radiopharmacy and Theranostics

The Tz-Nb reaction has fundamentally transformed radiochemistry by allowing the modular synthesis of radiotracers. Because radioisotopes like

Pre-Targeted Antibody-Drug Conjugates (ADCs)

In oncology, traditional ADCs circulate systemically, which can lead to off-target toxicity if the linker prematurely cleaves. The bioorthogonality of the Tz-Nb ligation enables in vivo pre-targeting. An antibody functionalized with norbornene is administered first and allowed to accumulate at the tumor site over several days. Once unbound antibodies clear from the bloodstream, a highly diffusible, low-molecular-weight tetrazine-drug conjugate is injected. The tetrazine rapidly finds and clicks with the norbornene localized at the tumor, triggering localized drug release while sparing healthy tissues.

References

1.[4] Approach Matters: The Kinetics of Interfacial Inverse‐Electron Demand Diels–Alder Reactions. d-nb.info. 2.[6] Application Note: Fluorescent Labeling of Antibodies via Norbornene-Tetrazine Click Chemistry. benchchem.com. 3.[3] Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. acs.org. 4.[7] Modular Strategy for the Construction of Radiometalated Antibodies for Positron Emission Tomography Based on Inverse Electron Demand Diels–Alder Click Chemistry. acs.org. 5.[1] Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction. acs.org. 6.[5] Norbornenes in Inverse Electron-Demand Diels-Alder Reactions. researchgate.net. 7.[2] The inverse electron demand Diels-Alder click reaction in radiochemistry. scispace.com. 8.[8] Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold. nih.gov. 9. Inverse electron demand Diels–Alder reactions in chemical biology. rsc.org.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-Depth Technical Guide to m-PEG8-Norbornene and Trans-Cyclooctene (TCO) Linkers in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Bioorthogonal Chemistry and the Need for Speed

In the intricate landscape of modern drug development and molecular biology, the ability to selectively modify biomolecules in their native environment is paramount. This has led to the rise of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur within living systems without interfering with innate biological processes. At the heart of this field lies "click chemistry," a set of reactions characterized by their high efficiency, selectivity, and biocompatibility.

Among the most powerful click chemistry reactions is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene. This reaction's unparalleled speed and precision have made it an indispensable tool for applications ranging from antibody-drug conjugates (ADCs) and protein modification to live-cell imaging and pretargeted therapy.[1][2][3]

This guide provides a deep dive into two of the most prominent dienophiles used in the IEDDA reaction: m-PEG8-Norbornene and trans-cyclooctene (TCO) linkers. We will explore their core chemical principles, compare their performance characteristics, and provide field-proven insights to guide your experimental design.

The Contenders: A Tale of Two Alkenes

At first glance, both m-PEG8-Norbornene and TCO linkers serve a similar purpose: to introduce a reactive handle onto a biomolecule for subsequent ligation with a tetrazine-functionalized partner. However, their subtle structural differences give rise to significant performance variations that can make or break an experiment.

m-PEG8-Norbornene: The Stable Workhorse

The norbornene moiety is a bicyclic alkene with inherent ring strain that makes it a reactive dienophile for the IEDDA reaction.[4] The "m-PEG8" component refers to a methoxy-terminated polyethylene glycol chain with eight repeating units. This hydrophilic spacer enhances the solubility and biocompatibility of the linker and the resulting conjugate, mitigating potential aggregation and improving pharmacokinetics in therapeutic applications.[5]

Trans-Cyclooctene (TCO): The Speed Demon

Trans-cyclooctene is an eight-membered ring containing a highly strained trans double bond. This extreme ring strain makes TCO an exceptionally reactive dienophile, participating in the IEDDA reaction at rates that are orders of magnitude faster than those of norbornene.[3][6] This "voracious" reactivity has positioned TCO as the gold standard for applications requiring rapid conjugation at low concentrations.[6]

Head-to-Head Comparison: Kinetics and Stability

The choice between m-PEG8-Norbornene and TCO often boils down to a trade-off between reaction speed and long-term stability. The following table summarizes key quantitative data to inform this decision.

| Feature | m-PEG8-Norbornene | Trans-Cyclooctene (TCO) | Key Considerations |

| Reaction Kinetics (k₂) with Tetrazines | 1 - 27 M⁻¹s⁻¹[7] | Up to 10⁶ - 10⁷ M⁻¹s⁻¹[6][8] | TCO is significantly faster, which is critical for in vivo applications where reactant concentrations are low and time is of the essence.[2] |

| In Vivo Stability | Generally high stability.[9] | Can isomerize to the less reactive cis-cyclooctene, especially in the presence of thiols or in serum.[10][11] Structural modifications (e.g., d-TCO) can enhance stability.[10] | For applications requiring long circulation times before the ligation event, the superior stability of norbornene may be advantageous.[9] |

| Commercial Availability & Cost | Generally more readily available and cost-effective.[9] | Can be more expensive and may require more specialized synthesis. | This is a practical consideration for large-scale applications. |

| PEGylation | The m-PEG8 linker provides inherent hydrophilicity and biocompatibility. | Often requires co-formulation with PEGylated linkers for similar benefits. | The integrated PEG chain in m-PEG8-Norbornene simplifies the design of water-soluble bioconjugates. |

The Underlying Chemistry: The Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

Both m-PEG8-Norbornene and TCO linkers participate in the IEDDA reaction with a 1,2,4,5-tetrazine. This reaction is a type of [4+2] cycloaddition where the electron-deficient tetrazine (the diene) reacts with the electron-rich, strained alkene (the dienophile).

Figure 1: Generalized mechanism of the IEDDA reaction.

The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This nitrogen gas evolution is a key driving force for the reaction's irreversibility. The final product is a stable dihydropyridazine.[1]

Field-Proven Insights: Choosing the Right Linker for Your Application

As a Senior Application Scientist, the choice of linker is not merely a chemical consideration but a strategic decision that impacts the entire experimental workflow and the quality of the final data.

When to Choose m-PEG8-Norbornene:

The enhanced stability of the norbornene moiety makes it a suitable choice for applications where the bioconjugate may be exposed to biological environments for extended periods before the ligation event. For example, in the development of some antibody-drug conjugates, a longer circulation half-life of the antibody-linker construct might be desired before encountering the tetrazine-drug component. Furthermore, the lower cost and ready availability of norbornene derivatives can be advantageous for initial proof-of-concept studies and large-scale manufacturing.[9]

When to Choose Trans-Cyclooctene (TCO):

The unparalleled reaction speed of TCO makes it the linker of choice for time-critical in vivo applications.[3] A prime example is pretargeted radioimmunotherapy and imaging.[8][12] In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor) while the unbound antibody clears from circulation. Subsequently, a radiolabeled tetrazine is administered, which rapidly "clicks" with the TCO-tagged antibody at the target site. The extremely fast kinetics of the TCO-tetrazine reaction are essential for efficient capture of the radiolabel at the target before it is cleared from the body, leading to high-contrast images and localized therapeutic effects.[13][14]

Figure 2: Decision-making workflow for linker selection.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with built-in quality control steps to ensure the success of your bioconjugation experiments. These are generalized protocols and may require optimization for your specific antibody or protein.

Protocol 1: Antibody Labeling with m-PEG8-Norbornene-NHS or TCO-NHS Ester

This protocol describes the conjugation of an amine-reactive NHS ester of either m-PEG8-Norbornene or TCO to the primary amines (lysine residues) of an antibody.

Materials:

-

Antibody of interest (in an amine-free buffer like PBS, pH 7.4)

-

m-PEG8-Norbornene-NHS ester or TCO-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Zeba™ Spin Desalting Columns (or similar)

-

UV-Vis Spectrophotometer

Procedure:

-

Antibody Preparation:

-

Ensure your antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS).[15] If your buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.[16]

-

Adjust the pH of the antibody solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate buffer.

-

-

NHS Ester Stock Solution Preparation:

-

Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[17] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Purification:

-

Remove excess, unreacted linker and quenching buffer using a desalting spin column according to the manufacturer's instructions.[19]

-

-

Quality Control - Determining the Degree of Labeling (DOL):

-

Measure the absorbance of the purified, labeled antibody at 280 nm (for protein concentration) and at the specific wavelength for the linker if it contains a UV-tracer.

-

Calculate the DOL using the Beer-Lambert law, correcting for the absorbance contribution of the linker at 280 nm if applicable. Alternatively, use mass spectrometry for a more precise determination of the DOL.[19]

-

Figure 3: Experimental workflow for antibody labeling.

Conclusion: A Powerful Toolkit for Modern Bioconjugation

The choice between m-PEG8-Norbornene and trans-cyclooctene linkers is a critical decision in the design of bioconjugation strategies. While both are powerful tools for IEDDA-mediated click chemistry, their distinct kinetic and stability profiles make them suited for different applications. TCO's exceptional speed makes it the unparalleled choice for time-sensitive in vivo applications like pretargeted imaging, whereas the stability and cost-effectiveness of norbornene provide a robust alternative for applications where long-term stability is a primary concern. By understanding the fundamental principles of their reactivity and carefully considering the demands of your specific application, you can harness the full potential of these remarkable bioorthogonal linkers to advance your research and development goals.

References

-

Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]

-

Inverse electron demand Diels–Alder reactions in chemical biology. (2017). RSC Publishing. Retrieved from [Link]

- 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applic

-

Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. (n.d.). PMC. Retrieved from [Link]

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. (n.d.). PMC - NIH. Retrieved from [Link]

-

Characterization of Structurally Diverse 18F-Labeled d-TCO Derivatives as a PET Probe for Bioorthogonal Pretargeted Imaging. (2023). PMC. Retrieved from [Link]

-

Second‐order rate constant measurements of the reaction between... (n.d.). ResearchGate. Retrieved from [Link]

-

Pretargeted imaging beyond the blood–brain barrier. (2023). reposiTUm. Retrieved from [Link]

-

Pretargeted imaging beyond the blood–brain barrier. (n.d.). RSC Publishing. Retrieved from [Link]

-

AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

-

Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. (2018). PMC. Retrieved from [Link]

-

Development of a 99mTc-labeled tetrazine for pretargeted SPECT imaging using an alendronic acid-based bone targeting model. (2024). PLOS One. Retrieved from [Link]

- Pre-clinical evaluation of a novel [¹⁸F]-labeled d-TCO amide derivative for bioorthogonal pretargeted imaging of cancer. (n.d.). Source not specified.

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

NHS-ester-protein-labeling. (n.d.). Protocols.io. Retrieved from [Link]

-

Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. (2019). PMC. Retrieved from [Link]

-

Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines. (n.d.). PMC. Retrieved from [Link]

-

Thiol-norbornene photo-click hydrogels for tissue engineering applications. (n.d.). PMC. Retrieved from [Link]

-

Second order rate constants of selected tetrazines with TCO in PBS at... (n.d.). ResearchGate. Retrieved from [Link]

-

Effect of stereochemistry on stereoisomers of (a) TCO, (b) norbornene... (n.d.). ResearchGate. Retrieved from [Link]

-

Facile synthesis of rapidly degrading PEG-based thiol-norbornene hy- drogels. (n.d.). IU Indianapolis ScholarWorks. Retrieved from [Link]

-

(PDF) Thiol-Norbornene gelatin hydrogels: influence of thiolated crosslinker on network properties and high definition 3D printing. (2020). ResearchGate. Retrieved from [Link]

-

Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. (n.d.). PMC. Retrieved from [Link]

-

Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. (n.d.). PMC. Retrieved from [Link]

-

Relating norbornene composition-to-reactivity for thiol–ene photopolymerizations and 3D printing. (2025). ResearchGate. Retrieved from [Link]

-

ANTIBODY-DRUG - CONJUGATES (ADCs). (n.d.). QPS. Retrieved from [Link]

-

A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy. (2023). Frontiers. Retrieved from [Link]

-

Strategic Combinations of Antibody–Drug Conjugates from 2023 to 2025: From Dual Therapies to Innovative ADC-Based Regimens. (n.d.). MDPI. Retrieved from [Link]

-

Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. (n.d.). Journal of Materials Chemistry B (RSC Publishing). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy [frontiersin.org]

- 6. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a 99mTc-labeled tetrazine for pretargeted SPECT imaging using an alendronic acid-based bone targeting model | PLOS One [journals.plos.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repositum.tuwien.at [repositum.tuwien.at]

- 13. Characterization of Structurally Diverse 18F-Labeled d-TCO Derivatives as a PET Probe for Bioorthogonal Pretargeted Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lumiprobe.com [lumiprobe.com]

- 16. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 17. furthlab.xyz [furthlab.xyz]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Precision Bioconjugation: The Role of m-PEG8-Norbornene in Mitigating Protein Immunogenicity

Executive Summary: The Immunogenicity Bottleneck

The development of protein-based therapeutics is frequently derailed by immunogenicity. When the immune system recognizes a therapeutic protein as foreign, it generates anti-drug antibodies (ADAs), leading to accelerated blood clearance (ABC), neutralization of biological activity, and potential hypersensitivity reactions[1].

Historically, the gold standard for mitigating this response has been PEGylation—the covalent attachment of polymeric polyethylene glycol (PEG)[1]. However, traditional polymeric PEGs (e.g., 20–40 kDa) are highly polydisperse mixtures that create immense analytical challenges and often introduce massive hydrodynamic bulk that sterically hinders the protein from binding its target receptor[2].

This whitepaper details a paradigm shift in bioconjugation: the use of m-PEG8-Norbornene . By combining the absolute structural precision of discrete PEGylation (dPEG) with the rapid, bioorthogonal efficiency of inverse electron-demand Diels-Alder (iEDDA) click chemistry, we can selectively shield immunogenic epitopes without sacrificing protein bioactivity or analytical clarity[2][3].

Mechanistic Causality: Why m-PEG8-Norbornene?

To engineer a superior biotherapeutic, we must understand the causality behind our molecular choices. The m-PEG8-Norbornene molecule is bipartite, with each domain serving a highly specific function.

The Stealth Shield: m-PEG8 (Discrete PEGylation)

Unlike traditional polymeric PEGs, m-PEG8 is a discrete PEG (dPEG) containing exactly eight ethylene oxide units terminated by a stable methoxy group[2].

-

Causality of Hydration: The repeating ethylene oxide units coordinate with water molecules to form a dense, localized hydration shell. This shell acts as a steric barrier, preventing antigen-presenting cells (APCs) from internalizing and processing the protein, and blocking B-cell receptors from recognizing surface epitopes[1].

-

Causality of Discreteness: Because m-PEG8 is a single-molecular-weight compound, it eliminates the polydispersity (PDI = 1.0) that plagues polymeric PEGs. This ensures absolute batch-to-batch consistency and allows for precise LC-MS characterization of the final conjugate[2].

The Bioorthogonal Engine: Norbornene

Norbornene is a highly strained bicyclic alkene optimized for iEDDA click chemistry with tetrazines[3].

-

Causality of Bioorthogonality: Traditional conjugation chemistries (e.g., NHS-ester/amine coupling) are promiscuous, leading to heterogeneous mixtures. Norbornene is entirely bioorthogonal; it does not cross-react with native amines, thiols, or carboxyls on the protein surface[4].

-

Causality of Reaction Kinetics: The iEDDA reaction between norbornene and tetrazine is catalyst-free, avoiding the toxic copper catalysts required for azide-alkyne click chemistry (CuAAC)[4]. Driven by the release of nitrogen gas, the reaction proceeds with exceptional speed (rate constants ranging from 1 to 10³ M⁻¹ s⁻¹ in aqueous media), ensuring near-quantitative yields under mild physiological conditions[5].

Mechanistic pathway of immunogenicity reduction by m-PEG8 shielding.

Quantitative Data & Comparative Analysis

The superiority of discrete m-PEG8-Norbornene over traditional polymeric PEGylation is best understood through quantitative comparison. The table below synthesizes the analytical and biological trade-offs of these strategies.

| Parameter | Unmodified Protein | Polymeric PEG (e.g., 20 kDa) | Discrete m-PEG8-Norbornene |

| Molecular Weight Dispersity (PDI) | 1.0 (Homogeneous) | 1.05 - 1.20 (Polydisperse) | 1.0 (Homogeneous) |

| Retained Bioactivity (Receptor Binding) | 100% | 20% - 40% (Steric hindrance) | >90% (Localized shielding) |

| Immunogenicity (ADA Risk) | High | Moderate (Risk of anti-PEG Abs) | Low (Epitope-specific masking) |

| Conjugation Kinetics (k₂) | N/A | Slow (Hours to Days) | Rapid (1 - 10³ M⁻¹ s⁻¹) |

| Analytical Characterization | Routine LC-MS | Complex (Smearing on gels/MS) | Precise (Exact mass shift) |

Experimental Workflow: Site-Specific Tetrazine-Norbornene Ligation

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . By leveraging the unique photophysical properties of tetrazines, we can monitor the conjugation reaction in real-time[6].

Workflow of site-specific protein PEGylation via iEDDA click chemistry.

Phase 1: Site-Specific Tetrazine Functionalization

Causality: Direct PEGylation often targets random surface lysines. By first introducing a tetrazine tag at a specific site (e.g., via engineered unnatural amino acids or enzymatic ligation), we dictate the exact site of PEGylation, preserving the protein's active site[7].

-

Buffer exchange the target protein into 1X PBS (pH 7.4) at a concentration of 2–5 mg/mL.

-

Introduce a tetrazine functional group site-specifically (e.g., using sortase-mediated ligation or an NHS-Tetrazine linker optimized for a specific distal lysine).

-

Purify the tetrazine-modified protein using Size Exclusion Chromatography (SEC) to remove unreacted tags.

-

Self-Validation Check: Measure the UV-Vis absorbance. Tetrazines exhibit a distinct absorption peak at ~520 nm (pink/red color)[6]. Calculate the degree of labeling (DOL) using the tetrazine extinction coefficient.

Phase 2: iEDDA Click Reaction with m-PEG8-Norbornene

Causality: The iEDDA reaction is driven by the release of N₂ gas, making it irreversible and highly efficient without the need for toxic catalysts[5].

-

Prepare a 10 mM stock solution of m-PEG8-Norbornene in anhydrous DMSO.

-

Add m-PEG8-Norbornene to the tetrazine-modified protein at a 5:1 molar excess.

-

Incubate the reaction mixture at room temperature (20–25 °C) with gentle agitation.

-

Self-Validation Check (Real-Time Kinetic Monitoring): Monitor the reaction via UV-Vis spectroscopy. As the tetrazine reacts with the norbornene to form a dihydropyridazine conjugate, the characteristic peak at 520 nm will decay[6]. The reaction is complete when the 520 nm absorbance plateaus at baseline (typically within 30–60 minutes).

Phase 3: Validation and Purification

-

Quench the reaction (optional, though the high selectivity of iEDDA often renders this unnecessary if excess PEG is removed via SEC).

-

Purify the final m-PEG8-protein conjugate using SEC or dialysis to remove unreacted m-PEG8-Norbornene.

-

Validate the exact mass shift using Intact Mass Spectrometry (LC-MS). Because m-PEG8 is a discrete molecule, the mass spectrum will show a single, sharp peak corresponding to the exact addition of the m-PEG8-Norbornene mass, entirely devoid of the polymeric "smear"[2].

Conclusion

The transition from polymeric PEG mixtures to discrete PEGylation represents a critical maturation in biotherapeutics. By utilizing m-PEG8-Norbornene, drug developers can harness the immunogenicity-reducing power of the PEG hydration shell while maintaining absolute control over the molecule's structural identity and biological activity. Coupled with the speed and bioorthogonality of iEDDA click chemistry, this self-validating methodology provides a robust, scalable pathway for engineering next-generation protein therapeutics.

References

-

M-PEG,methoxy PEG - High purity mPEG Linkers AxisPharm[Link]

-

From PEGylation to Next-Generation Polymers: Overcoming Biological Barriers—A Review MDPI[Link]

-

Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine MDPI[Link]

-

SITE-SPECIFIC AND STOICHIOMETRIC STEALTH POLYMER CONJUGATES OF THERAPEUTIC PEPTIDES AND PROTEINS PMC (NIH)[Link]

-

Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine PMC (NIH)[Link]

-

3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications PMC (NIH)[Link]

-

Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications ACS Publications[Link]

-

Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics PMC (NIH)[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SITE-SPECIFIC AND STOICHIOMETRIC STEALTH POLYMER CONJUGATES OF THERAPEUTIC PEPTIDES AND PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced Surface Passivation via m-PEG8-Norbornene Thiol-Ene Click Chemistry

Introduction & Mechanistic Causality

Surface passivation is a critical prerequisite for single-molecule biophysics, mass photometry, and spatial biology, as it prevents the non-specific adsorption of proteins and nucleic acids to experimental substrates[1]. Historically, researchers have relied on amine-reactive N-hydroxysuccinimide (NHS) ester-functionalized polyethylene glycol (PEG) to passivate aminosilanized glass[1]. However, NHS-esters suffer from rapid aqueous hydrolysis, exhibiting a half-life of approximately 10 minutes at pH 8.0[2]. This inherent instability often results in incomplete surface coverage, leading to high background noise and compromised data integrity.

To bypass these limitations, this protocol leverages bioorthogonal thiol-norbornene click chemistry using , a highly reactive PEGylation reagent. The bridged bicyclic structure of the norbornene group contains significant ring strain. During UV-initiated, radical-mediated photopolymerization, the addition of a surface-tethered thiyl radical relieves this strain, driving the reaction forward with exceptionally rapid kinetics and near-quantitative yields without generating byproducts[3]. Unlike NHS-esters, norbornene is completely stable in aqueous buffers, allowing for precise, light-triggered spatial and temporal control over the PEGylation process[4].

Self-Validating Experimental Design

A robust protocol must function as a self-validating system. Proceeding blindly through surface chemistry steps often leads to downstream experimental failure. In this workflow, Water Contact Angle (WCA) goniometry is integrated as a mandatory Quality Control (QC) checkpoint after every phase to ensure causality between chemical treatment and physical surface properties:

-

Phase 1 (Activation): Generates a highly hydrophilic surface rich in hydroxyl groups (WCA < 5°).

-

Phase 2 (Silanization): Covalently anchors 3-mercaptopropyl trimethoxysilane (3-MPTS), rendering the surface moderately hydrophobic (WCA 50°–60°).

-

Phase 3 (PEGylation): The successful click reaction of m-PEG8-Norbornene creates a dense, hydrated polymer brush, dropping the WCA to 30°–35°[5].

Quantitative Comparison

Summarizing the mechanistic advantages of thiol-norbornene chemistry over traditional methods highlights why this protocol is becoming the industry standard for ultra-low fouling surfaces.

| Metric / Parameter | Traditional NHS-Ester PEGylation | m-PEG8-Norbornene Thiol-Ene Click |

| Reactive Handle Stability | Poor (Hydrolyzes in ~10 min at pH 8.0) | Excellent (Stable indefinitely in buffer) |

| Reaction Kinetics | Slow (3 - 5 hours incubation) | Ultra-fast (2 - 5 minutes with UV) |

| Spatial Control | None (Spontaneous reaction) | High (Strictly UV-dependent) |

| Passivation Efficiency | Moderate (~10-20 non-specific events/FOV) | Exceptional (<2 non-specific events/FOV) |

| Typical Contact Angle | 35° - 40° | 30° - 35° |

Experimental Workflow Visualization

Workflow of surface passivation via thiol-norbornene click chemistry.

Step-by-Step Protocol

Materials Required:

-

Glass coverslips (No. 1.5, 24x40 mm)

-

3-Mercaptopropyl trimethoxysilane (3-MPTS)

-

Anhydrous Toluene *

-

Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate)

-

365 nm UV light source (approx. 10 mW/cm²)

Phase 1: Surface Activation (Hydroxylation)

Causality: Organic contaminants block silane binding. Generating a high density of surface hydroxyl (-OH) groups is strictly required for the subsequent silanol condensation reaction.

-

Place glass coverslips in a Teflon staining rack. Sonicate sequentially in 2% Alconox detergent, Acetone, and absolute Ethanol for 15 minutes each.

-

Rinse extensively with Milli-Q water.

-

Treat the coverslips with Oxygen Plasma (50 W, 40 sccm) for 5 minutes[4]. (Alternative: 1 using 3:1 H₂SO₄:H₂O₂ for 20 minutes)[1].

-

QC Check: Deposit a 2 µL drop of Milli-Q water on the surface. It should spread completely flat (WCA < 5°).

Phase 2: Thiol-Silanization

Causality: 3-MPTS acts as the chemical bridge, covalently anchoring to the glass via siloxane bonds while exposing terminal thiols for the click reaction[4].

-

Immediately transfer the activated coverslips to a dry, sealed Coplin jar.

-

Submerge the coverslips in a freshly prepared solution of 2.5% (v/v) 3-MPTS in anhydrous toluene[4].

-

Incubate for 2 hours at room temperature under a nitrogen atmosphere to prevent the premature oxidative disulfide coupling of the thiols.

-

Wash the coverslips sequentially with toluene (3x) and ethanol (3x) to remove physically adsorbed, unbound silane.

-

Cure the slides in an oven at 100°C for 1 hour. This thermal step drives the condensation of silanol groups, forming a highly stable siloxane network.

-

QC Check: Measure the WCA. The surface should now be moderately hydrophobic, measuring between 50° and 60°.

Phase 3: UV-Initiated Thiol-Ene Click PEGylation

Causality: The photoinitiator (LAP) cleaves under 365 nm UV light to form radicals, which abstract hydrogen from the surface thiols. The resulting thiyl radicals attack the strained norbornene ring of m-PEG8-Norbornene, forming an irreversible thioether bond[3][4].

-

Buffer Preparation: Dissolve 10 mM m-PEG8-Norbornene and 0.5% (w/v) LAP photoinitiator in degassed Phosphate Buffered Saline (PBS, pH 7.4)[3][4]. Note: Degassing the buffer is critical as it minimizes oxygen inhibition, which can quench the thiyl radicals and halt the step-growth polymerization.

-

Pipette 20 µL of the PEGylation precursor solution onto a thiolated coverslip and sandwich it with a second thiolated coverslip to ensure an even, thin layer of reagent.

-

Irradiate the sandwiched coverslips with a 365 nm UV lamp for 3 to 5 minutes[3].

-

Carefully separate the coverslips and wash extensively with Milli-Q water to remove unreacted m-PEG8-Norbornene and LAP byproducts.

-

Dry gently under a stream of N₂.

-

QC Check: Measure the WCA. The angle should decrease to ~30°–35°, indicating the successful formation of a highly hydrated, anti-fouling PEG brush layer[5].

References

1. Title: M-PEG,methoxy PEG - High purity mPEG Linkers | AxisPharm. Source: axispharm.com. URL: 2.[1] Title: Surface Passivation for Single-molecule Protein Studies - PMC - NIH. Source: nih.gov. URL: 3.[2] Title: Protocol for generation and regeneration of PEG-passivated slides for single-molecule measurements - PMC. Source: nih.gov. URL: 4.[4] Title: Hydrogel arrays formed via differential wettability patterning enable combinatorial screening of stem cell behavior - PMC. Source: nih.gov. URL: 5.[3] Title: Molecularly Responsive Aptamer-Functionalized Hydrogel for Continuous Plasmonic Biomonitoring | Journal of the American Chemical Society. Source: acs.org. URL: 6.[5] Title: Effective polyethylene glycol passivation for the inhibition of surface interactions of peripheral blood mononuclear cells and platelets - ResearchGate. Source: researchgate.net. URL:

Sources

- 1. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for generation and regeneration of PEG-passivated slides for single-molecule measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrogel arrays formed via differential wettability patterning enable combinatorial screening of stem cell behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Inverse Electron Demand Diels-Alder (IEDDA) Reactions with Norbornene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Strain and Electronics in Bioorthogonal Chemistry

The inverse electron demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in the fields of chemical biology, drug development, and materials science, prized for its rapid kinetics, high selectivity, and biocompatibility.[1][2] This catalyst-free "click" reaction occurs between an electron-poor diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile.[3] Among the various dienophiles, norbornene and its derivatives have garnered significant attention due to their inherent ring strain, which accelerates the reaction, and their overall stability.[4][5] This document provides a comprehensive guide to the reaction conditions, protocols, and critical considerations for successfully employing the IEDDA reaction with norbornene.

The reaction proceeds through a [4+2] cycloaddition, forming a highly strained bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, releasing dinitrogen gas and yielding a stable dihydropyridazine product. This irreversible step drives the reaction to completion.[6] The versatility of this reaction allows for the precise and efficient conjugation of molecules in complex biological environments, making it ideal for applications such as protein labeling, cell surface engineering, and the development of advanced biomaterials.[7][8]

Core Principles and Mechanistic Insights

The kinetics of the IEDDA reaction are governed by the frontier molecular orbital (FMO) theory. The reaction rate is accelerated by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (norbornene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine). Several factors influence these orbital energies and, consequently, the reaction rate:

-

Dienophile (Norbornene) Reactivity: The strained double bond of the norbornene scaffold raises its HOMO energy, making it more reactive than unstrained alkenes.[5] The stereochemistry of substituents on the norbornene ring plays a crucial role, with exo isomers generally exhibiting significantly faster reaction rates than their endo counterparts.[4]

-

Diene (Tetrazine) Reactivity: The reactivity of the tetrazine is enhanced by the presence of electron-withdrawing groups, which lower its LUMO energy. However, highly reactive tetrazines can be less stable in aqueous media.[2]

-

Solvent Effects: While the IEDDA reaction can be performed in a variety of organic solvents, aqueous media often accelerate the reaction.[9] This is a significant advantage for biological applications.

Reaction Workflow and Mechanism

The overall workflow for a typical IEDDA reaction with norbornene is straightforward, involving the simple mixing of the reactants. The reaction mechanism proceeds in two main steps, as illustrated below.

Caption: General experimental workflow for the IEDDA reaction.

Caption: Reaction mechanism of the IEDDA with norbornene.

Detailed Experimental Protocols

Protocol 1: General Procedure for IEDDA Reaction of a Norbornene Derivative with 3,6-di(2-pyridyl)-1,2,4,5-tetrazine

This protocol describes a general procedure for the reaction in an organic solvent.

Materials:

-

Norbornene-functionalized substrate

-

3,6-di(2-pyridyl)-1,2,4,5-tetrazine (pyTz)

-

Anhydrous solvent (e.g., dichloromethane (DCM), methanol, or dimethylformamide (DMF))

-

Reaction vessel (e.g., round-bottom flask or vial with a magnetic stir bar)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

Reagent Preparation:

-

Dissolve the norbornene-functionalized substrate in the chosen anhydrous solvent to a final concentration of approximately 10-50 mM.

-

In a separate container, dissolve 3,6-di(2-pyridyl)-1,2,4,5-tetrazine in the same solvent to achieve a similar concentration.

-

-

Reaction Setup:

-

To the solution of the norbornene derivative, add the tetrazine solution dropwise while stirring at room temperature. A 1:1 to 1.1:1 molar ratio of tetrazine to norbornene is typically sufficient.

-

The characteristic pink/red color of the tetrazine solution should fade to yellow or colorless upon reaction.[10]

-

-

Reaction Monitoring:

-

The reaction progress can be monitored by the disappearance of the tetrazine's color.[11]

-

For a more quantitative assessment, monitor the reaction by TLC, looking for the disappearance of the starting materials and the appearance of a new, less polar product spot.

-

Alternatively, UV-Vis spectroscopy can be used to monitor the decrease in the tetrazine's absorbance at approximately 520-550 nm.[9]

-

-

Workup and Purification:

-

Once the reaction is complete (typically ranging from minutes to a few hours at room temperature), concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes. The dihydropyridazine product is generally less polar than the tetrazine starting material.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Protocol 2: Monitoring IEDDA Reaction Kinetics using UV-Vis Spectroscopy

This protocol outlines the determination of second-order rate constants under pseudo-first-order conditions.[9]

Materials:

-

Norbornene derivative

-

Tetrazine derivative (e.g., 3,6-di(2-pyridyl)-1,2,4,5-tetrazine)

-

Spectrophotometer-grade solvent (e.g., methanol)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of the tetrazine in the chosen solvent at a known concentration (e.g., 1 mM).

-

Prepare a series of stock solutions of the norbornene derivative in the same solvent at higher concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM).

-

-

Kinetic Measurement:

-

In a quartz cuvette, place a defined volume of the tetrazine stock solution.

-

Initiate the reaction by adding a defined volume of one of the norbornene stock solutions to the cuvette, ensuring at least a 10-fold excess of the norbornene.

-

Immediately begin monitoring the decrease in absorbance of the tetrazine at its λmax (e.g., ~545 nm for pyTz) over time.[9]

-

-

Data Analysis:

-

Under pseudo-first-order conditions, the natural logarithm of the absorbance (or concentration) of the tetrazine versus time will yield a straight line with a slope equal to -k_obs.

-

Repeat the experiment with different excess concentrations of the norbornene derivative.

-

Plot the observed rate constants (k_obs) against the concentration of the norbornene derivative. The slope of this line will be the second-order rate constant (k₂).

-

Quantitative Data: Reaction Conditions and Kinetics

The choice of reactants and conditions significantly impacts the IEDDA reaction rate. The following table provides a summary of reported second-order rate constants for the reaction of various norbornene derivatives with tetrazines.

| Norbornene Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference(s) |

| Norbornene | 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | Methanol | 25 | 0.29 | [9] |

| exo-5-Norbornene-2-methanol | 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | Methanol | 25 | 0.18 | [9] |

| endo-5-Norbornene-2-methanol | 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | Methanol | 25 | 0.04 | [9] |

| ManNNorbocexo | Not specified | Not specified | Not specified | 4.6 | [5] |

| ManNNorbocendo | Not specified | Not specified | Not specified | 2.0 | [5] |

| Norbornene-modified HER2-antibody | Tetrazine-substituted imaging probe | Cell media/serum | 37 | 1.9 | [8] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Solution(s) |

| Slow or incomplete reaction | - Low reactivity of the tetrazine or norbornene derivative. - Steric hindrance around the reactive sites. - Low concentration of reactants. - Inappropriate solvent. | - Use a more electron-deficient tetrazine or a more strained norbornene derivative (e.g., exo isomer). - Increase the concentration of the reactants. - Switch to a solvent known to accelerate the reaction (e.g., aqueous media). - Gently heat the reaction mixture if the reactants are stable at elevated temperatures. |

| Formation of unexpected products | - 1:2 Adduct Formation: An unexpected 1:2 stoichiometry between norbornene and tetrazine has been reported, where the initial dihydropyridazine product can undergo a second IEDDA reaction.[7][12] - Decomposition of the tetrazine. | - Carefully monitor the reaction by LC-MS to identify all products. - Adjust the stoichiometry of the reactants (using norbornene in excess might favor the 1:1 adduct). - If the 1:2 adduct is a persistent issue, consider using a different dienophile like a bicyclononyne.[7] - Ensure the tetrazine is pure and has been stored correctly to prevent degradation. |

| Difficulty in purification | - Similar polarity of starting materials and products. - Presence of multiple product isomers. | - Optimize the mobile phase for column chromatography to improve separation. - Consider using a different stationary phase (e.g., alumina or reverse-phase silica). - If applicable, recrystallization may be an effective purification method. |

Safety Precautions

-

Tetrazines: Tetrazine derivatives, such as 3,6-di(2-pyridyl)-1,2,4,5-tetrazine, are generally stable solids. However, they should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[13][14] In case of contact, wash the affected area thoroughly with water.

-

Norbornene Derivatives: Norbornene and its derivatives can be volatile and have a strong odor. Handle them in a fume hood and wear appropriate PPE.

-

Solvents: Organic solvents such as DCM and methanol are flammable and toxic. Handle them with care in a well-ventilated area, away from ignition sources.

By understanding the underlying principles and following the detailed protocols and guidelines presented in this document, researchers can effectively utilize the inverse electron demand Diels-Alder reaction with norbornene for a wide range of applications in chemistry, biology, and materials science.

References

-

BenchChem. (n.d.). Technical Support Center: Optimizing iEDDA Click Chemistry. Retrieved from BenchChem.[15]

-